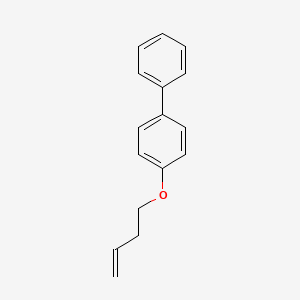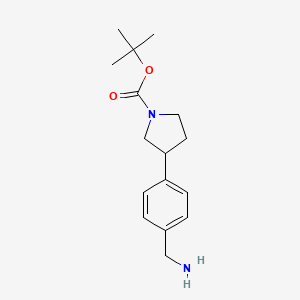
3-(4-(aminométhyl)phényl)pyrrolidine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de PROTAC
3-(4-(aminométhyl)phényl)pyrrolidine-1-carboxylate de tert-butyle: est utilisé comme un lieur semi-flexible dans le développement des PROTAC (chimères de ciblage de la protéolyse) . Les PROTAC sont une nouvelle classe d'agents thérapeutiques qui ciblent les protéines pour la dégradation. La structure du composé permet une orientation optimale des molécules de dégradation, ce qui est crucial pour la formation du complexe ternaire avec la protéine cible et la ligase E3 de l'ubiquitine.
Synthèse de composés biologiquement actifs
Le composé sert de précurseur dans la synthèse de produits naturels biologiquement actifs . Par exemple, il peut être utilisé pour créer des molécules complexes avec des propriétés anticancéreuses, anti-inflammatoires et analgésiques potentielles. Sa polyvalence dans les réactions chimiques en fait un matériau de départ précieux en chimie médicinale.
Recherche sur la maladie d'Alzheimer
Dans la recherche sur la maladie d'Alzheimer, les dérivés de ce composé se sont avérés prometteurs comme inhibiteurs de la β-sécrétase et de l'acétylcholinestérase . Ces enzymes sont impliquées dans la production et l'agrégation des peptides bêta-amyloïdes, qui sont impliqués dans la pathologie de la maladie. En inhibant ces enzymes, le composé pourrait contribuer à prévenir la progression de la maladie d'Alzheimer.
Études du métabolisme des médicaments
Les dérivés du composé sont également utilisés pour étudier le métabolisme des médicaments. Il peut être utilisé pour comprendre comment les médicaments sont traités dans le corps, ce qui est essentiel pour le développement de nouveaux médicaments ayant des propriétés pharmacocinétiques optimales.
Catalyse enzymatique
Les chercheurs utilisent ce composé dans l'étude de la catalyse enzymatique. En observant comment le composé interagit avec diverses enzymes, les scientifiques peuvent obtenir des informations sur les mécanismes de l'action enzymatique et concevoir des inhibiteurs ou des activateurs pour réguler l'activité enzymatique.
Interactions protéine-protéine
L'étude des interactions protéine-protéine est un autre domaine d'application. La compréhension de ces interactions est fondamentale dans le domaine de la protéomique et peut conduire à la découverte de nouvelles cibles médicamenteuses.
Synthèse de peptides et de glucides
Ce composé est un réactif polyvalent dans la synthèse de peptides et de glucides. Sa structure chimique permet l'introduction de divers groupes fonctionnels, ce qui en fait un bloc de construction utile en synthèse organique.
Dégradation ciblée des protéines
Enfin, il est utilisé dans la recherche sur la dégradation ciblée des protéines . En concevant des molécules capables de dégrader sélectivement les protéines pathogènes, les chercheurs peuvent créer de nouvelles stratégies thérapeutiques pour traiter un large éventail de maladies.
Mécanisme D'action
Target of Action
Similar compounds have been noted to interact with a variety of targets .
Mode of Action
It is suggested that it may interact with its targets in a manner similar to other related compounds .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways .
Result of Action
It is known that similar compounds can have a variety of effects at the molecular and cellular level .
Action Environment
It is known that similar compounds can be influenced by a variety of environmental factors .
Analyse Biochimique
Biochemical Properties
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a semi-flexible linker in the development of bifunctional protein degraders for targeted protein degradation . This interaction is crucial for optimizing drug-like properties and enhancing the efficacy of therapeutic agents.
Cellular Effects
The effects of tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a linker in protein degraders can lead to the formation of ternary complexes, which are essential for targeted protein degradation . This process can modulate cellular pathways and impact gene expression, ultimately affecting cellular metabolism.
Propriétés
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPYUGLRWGHYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677785 | |
| Record name | tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-22-4 | |
| Record name | tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



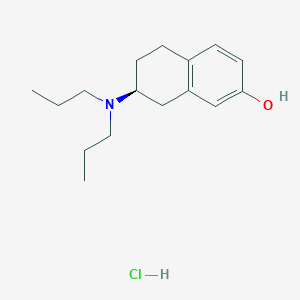
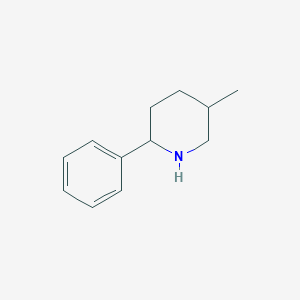
![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
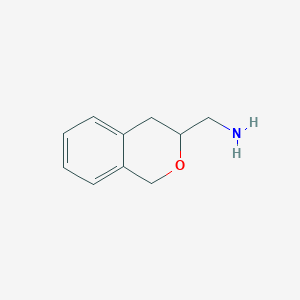
![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)

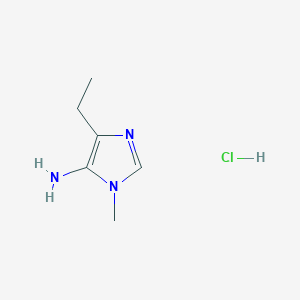
![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)
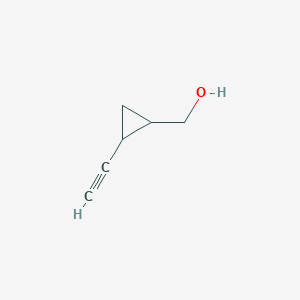
![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)
![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)
![2-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1452514.png)
